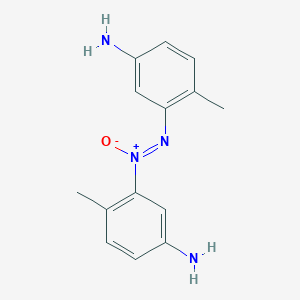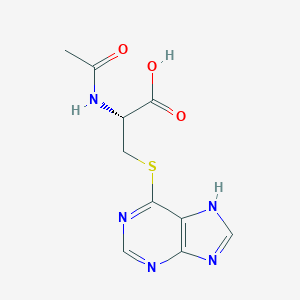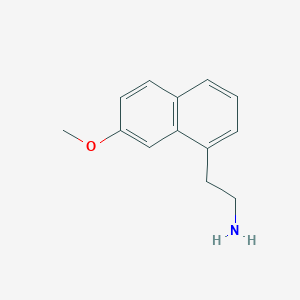
2-Cyclopentyloxyethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyloxyethanethiol, also known as CPET, is a chemical compound with the molecular formula C7H14OS. It is a thiol that is commonly used in scientific research for its unique properties. CPET is a colorless liquid with a strong odor, and it is highly reactive due to the presence of a sulfur group in its chemical structure.
Mécanisme D'action
The mechanism of action of 2-Cyclopentyloxyethanethiol is not well understood. However, it is believed that 2-Cyclopentyloxyethanethiol acts as a reducing agent by donating electrons to other molecules. This process can result in the formation of disulfide bonds, which are important in protein folding and stabilization.
Biochemical and Physiological Effects:
2-Cyclopentyloxyethanethiol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 2-Cyclopentyloxyethanethiol has been shown to have anti-inflammatory properties, which can reduce inflammation in the body. 2-Cyclopentyloxyethanethiol has also been shown to have neuroprotective effects, which can protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyclopentyloxyethanethiol has several advantages for lab experiments. It is a highly reactive compound that can be used as a reducing agent in various chemical reactions. Additionally, 2-Cyclopentyloxyethanethiol is a stable compound that can be easily synthesized in the lab. However, 2-Cyclopentyloxyethanethiol has some limitations for lab experiments. It is a highly reactive compound that can be difficult to handle, and it has a strong odor that can be unpleasant.
Orientations Futures
There are several future directions for research on 2-Cyclopentyloxyethanethiol. One area of research is the development of new synthetic methods for 2-Cyclopentyloxyethanethiol. Another area of research is the investigation of the mechanism of action of 2-Cyclopentyloxyethanethiol. Additionally, there is potential for the use of 2-Cyclopentyloxyethanethiol in the development of new pharmaceuticals and agrochemicals. Finally, research could focus on the potential use of 2-Cyclopentyloxyethanethiol as a biomarker for oxidative stress and inflammation in the body.
Conclusion:
In conclusion, 2-Cyclopentyloxyethanethiol is a thiol that is commonly used in scientific research for its unique properties. It is a highly reactive compound that can be used as a reducing agent in various chemical reactions. 2-Cyclopentyloxyethanethiol has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 2-Cyclopentyloxyethanethiol has advantages and limitations for lab experiments, and there are several future directions for research on 2-Cyclopentyloxyethanethiol.
Méthodes De Synthèse
The synthesis of 2-Cyclopentyloxyethanethiol involves the reaction of cyclopentanol with thionyl chloride to form cyclopentyl chloride. The resulting cyclopentyl chloride is then reacted with sodium ethoxide to form 2-cyclopentyloxyethanol. Finally, the thiol group is introduced by reacting 2-cyclopentyloxyethanol with hydrogen sulfide gas in the presence of a catalyst. The final product is 2-cyclopentyloxyethanethiol.
Applications De Recherche Scientifique
2-Cyclopentyloxyethanethiol is commonly used in scientific research for its unique properties. It is a thiol that can be used as a reducing agent in various chemical reactions. 2-Cyclopentyloxyethanethiol is also used as a ligand in coordination chemistry and as a protecting group in organic synthesis. Additionally, 2-Cyclopentyloxyethanethiol is used in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
10160-78-8 |
|---|---|
Nom du produit |
2-Cyclopentyloxyethanethiol |
Formule moléculaire |
C7H14OS |
Poids moléculaire |
146.25 g/mol |
Nom IUPAC |
2-cyclopentyloxyethanethiol |
InChI |
InChI=1S/C7H14OS/c9-6-5-8-7-3-1-2-4-7/h7,9H,1-6H2 |
Clé InChI |
IXLAMFCEGHIAON-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OCCS |
SMILES canonique |
C1CCC(C1)OCCS |
Autres numéros CAS |
10160-78-8 |
Synonymes |
2-(Cyclopentyloxy)ethanethiol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



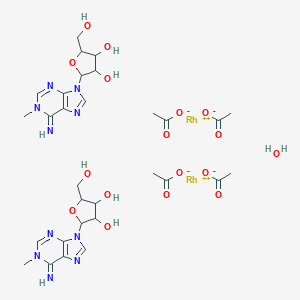
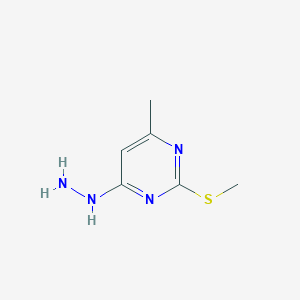

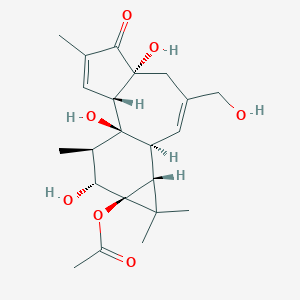


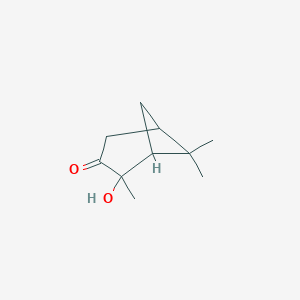
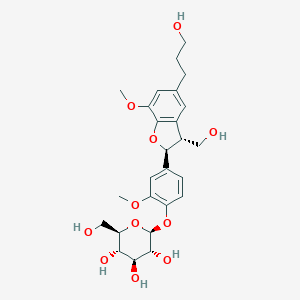
![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)
